(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
Overview
Description
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a fluorine atom and a morpholinomethyl group on the phenyl ring imparts unique chemical properties to this compound, making it a valuable reagent in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid typically involves the reaction of 3-fluoro-4-(morpholinomethyl)benzene with a boron-containing reagent. One common method is the use of boronic acid derivatives in the presence of a palladium catalyst under mild conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate to facilitate the coupling process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods leverage automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Substituted Phenyl Derivatives: Resulting from substitution reactions.
Scientific Research Applications
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The process typically follows these steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
- (4-(Morpholinomethyl)phenyl)boronic acid
- (4-Trifluoromethylphenyl)boronic acid
- (3-Trifluoromethylphenyl)boronic acid
Uniqueness: (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and a morpholinomethyl group, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
[3-fluoro-4-(morpholin-4-ylmethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-11-7-10(12(15)16)2-1-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQRNGXPPOBPJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCOCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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